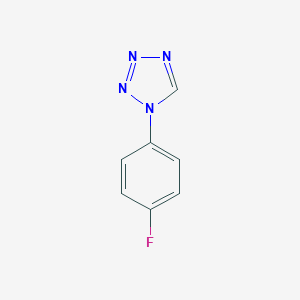

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C7H5FN4 and its molecular weight is 164.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole and its derivatives is in the development of anticancer agents. Research has demonstrated that certain tetrazole derivatives can act as microtubule destabilizers, which are crucial for cancer cell proliferation. A study synthesized a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols that showed significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The most active compound in this series exhibited IC50 values ranging from 0.090 to 0.650 μM, indicating strong antiproliferative effects and the ability to disrupt microtubule networks in cancer cells .

Anti-inflammatory and Analgesic Properties

Additionally, tetrazole derivatives have been investigated for their anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have shown potential in alleviating pain and inflammation through various mechanisms . This suggests that these compounds could serve as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Bioisosterism in Drug Design

The concept of bioisosterism plays a significant role in the medicinal applications of tetrazoles. By substituting carboxylic acid groups with tetrazole moieties, researchers can enhance the pharmacokinetic profiles of existing drugs. This approach has led to the development of several FDA-approved drugs containing tetrazole structures, which exhibit a wide range of biological activities including antihypertensive and antimicrobial effects .

Materials Science

Explosives and Propellant Formulations

Tetrazoles are recognized for their high nitrogen content and energetic properties, making them suitable candidates for use in explosives and propellant formulations. The unique structure of tetrazoles allows for the development of materials that are not only powerful but also relatively stable compared to traditional explosives. This has implications for both military applications and space exploration .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound derivatives:

| Activity | Description | IC50 Values |

|---|---|---|

| Anticancer | Microtubule destabilization leading to apoptosis in cancer cells | 0.090 - 0.650 μM |

| Anti-inflammatory | Reduction of inflammation and pain through various biochemical pathways | Not specified |

| Antimicrobial | Activity against bacterial strains such as Staphylococcus aureus | MIC = 25 μg/mL |

| Hypertensive | Used in drugs targeting hypertension | Various |

Análisis De Reacciones Químicas

Functionalization Reactions

The tetrazole ring undergoes diverse modifications at the N1 and C5 positions:

A. Alkylation/Arylation

-

N1-Alkylation: Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions:

Tetrazole+R XK2CO3N1 Alkylated DerivativeTable 2: Alkylation efficiency

R-X Base Solvent Yield (%) CH₃I K₂CO₃ DMF 78 C₆H₅CH₂Br Cs₂CO₃ Acetone 82 -

C5-Arylation: Palladium-catalyzed C-H activation enables direct aryl coupling:

Tetrazole+Ar BrPd OAc 25 AryltetrazoleElectron-deficient aryl bromides show higher reactivity (yields: 70-85%) .

B. Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals:

1 4 Fluorophenyl tetrazole+Cu NO3 2→Cu II Tetrazole Complex

These complexes exhibit enhanced thermal stability (decomposition >250°C) .

Catalytic and Mechanistic Insights

A. Lewis Acid-Catalyzed Reactions

Zn²⁺ and Al³⁺ salts accelerate azide-nitrile cycloadditions by polarizing the nitrile bond. Kinetic studies show a second-order dependence on nitrile concentration .

B. Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve yields by stabilizing dipolar intermediates. Water-tolerant catalysts like Yb(OTf)₃ enable green chemistry approaches .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYSZGDWCLIPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.